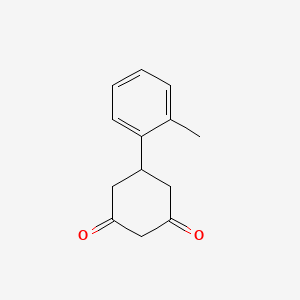
5-(2-Methylphenyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
5-(2-Methylphenyl)cyclohexane-1,3-dione, also known as 2-Methyl-5-phenyl-1,3-cyclohexanedione or MPCD, is a chemical compound with the molecular formula C13H14O2 . It has a molecular weight of 202.25 g/mol . The compound is a yellowish-white crystalline solid.
Molecular Structure Analysis
The InChI code for 5-(2-Methylphenyl)cyclohexane-1,3-dione is1S/C13H14O2/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 . This indicates that the compound consists of a cyclohexanedione ring with a 2-methylphenyl group attached. Physical And Chemical Properties Analysis
5-(2-Methylphenyl)cyclohexane-1,3-dione is a yellowish-white crystalline solid. It has a molecular weight of 202.25 g/mol . The compound’s exact mass is 202.099379685 g/mol and its monoisotopic mass is also 202.099379685 g/mol . It has a topological polar surface area of 34.1 Ų .Applications De Recherche Scientifique
Synthesis and Molecular Structure
5-(2-Methylphenyl)cyclohexane-1,3-dione has been utilized in various synthesis processes. For instance, a compound was synthesized involving cyclohexane-1,3-dione, resulting in a product with a well-defined molecular structure, as confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016). This underscores the compound's utility in generating structurally diverse molecules.
Anticancer Compound Development
Cyclohexane-1,3-dione, a related compound, serves as a template for creating new anticancer compounds. These derivatives exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer treatment (Shaaban et al., 2014).
Michael Reaction in Synthesis
The compound has been involved in the synthesis of Michael 1:1 adducts, acting as intermediates for spiro compounds, which are important in various chemical syntheses (Hossain et al., 2020).
Stabilizer in Propellant Formulation
5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative, is used as a stabilizer in double-base propellant formulations, indicating its applicability in materials science (Soliman & El-damaty, 1984).
Heterocyclic Synthesis
Cyclohexane-1,3-dione derivatives are crucial for synthesizing various bioactive molecules, including six-membered oxygen heterocycles with a wide range of biological activities, such as antiviral and anticancer properties (Sharma et al., 2020).
Versatile Precursor in Organic Synthesis
These derivatives are key precursors in the synthesis of diverse biologically active compounds, demonstrating a wide range of pharmacological activities, including anti-inflammatory and anti-tumor effects (Sharma et al., 2021).
Functionalized Reactive Intermediates
Compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione represent highly functionalized reactive intermediates, useful in synthesizing organic and heterocyclic compounds, especially those containing fluorine (Fadeyi & Okoro, 2008).
Propriétés
IUPAC Name |
5-(2-methylphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPGWYIWIQPTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




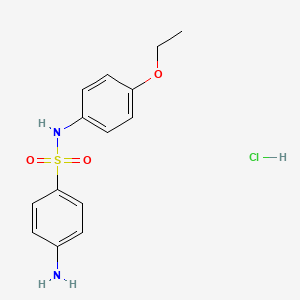

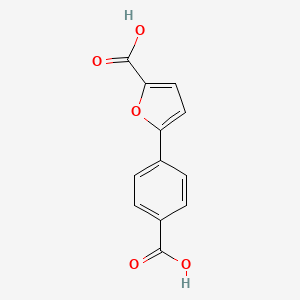
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)

![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)

![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)

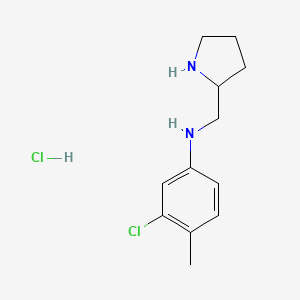
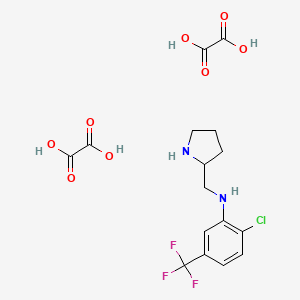

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)